N-(2-Benzylphenyl)pentanamide Exhibits >1,200-Fold Greater VAP-1 Inhibitory Potency Than the Benzamide Analog
Direct comparison of VAP-1 inhibitory potency reveals that N-(2-benzylphenyl)pentanamide (IC50 = 23 nM) is over 1,200-fold more potent than the structurally analogous benzamide derivative N-(2-benzylphenyl)benzamide (IC50 = 28,000 nM) [1][2]. This dramatic difference underscores the critical importance of the pentanamide acyl chain length and flexibility in achieving high-affinity binding to the VAP-1 active site channel, whereas the rigid, aromatic benzamide moiety severely compromises target engagement.
| Evidence Dimension | VAP-1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 23 nM |
| Comparator Or Baseline | N-(2-benzylphenyl)benzamide; 28,000 nM (28 μM) |
| Quantified Difference | 1,217-fold higher potency for the target compound |
| Conditions | Rat VAP-1 expressed in CHO cells; 14C-benzylamine substrate; 20 min preincubation |
Why This Matters
Procurement of the incorrect benzamide analog would yield no meaningful VAP-1 inhibition in biological assays, rendering experiments uninterpretable.
- [1] BindingDB BDBM50205269 CHEMBL3919913; IC50 23 nM for rat VAP-1; Accessed April 2026. View Source
- [2] Southan C. (2017) Comment on PubMed Commons; N-(2-benzylphenyl)benzamide IC50 28 μM; Hypothesis annotation PMID:27754406. View Source
